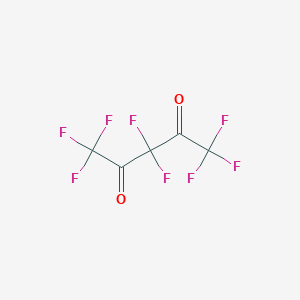![molecular formula C9H9N3OS B14407633 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 85850-18-6](/img/structure/B14407633.png)
3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring system with a methylsulfanyl group attached to the methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)methylamine with 1,2,3-benzotriazin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydrobenzotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. Additionally, the benzotriazine ring system can participate in various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)propanal oxime
- 2-Methyl-3-[(methylsulfanyl)methyl]aniline
- 3-[(Methylsulfanyl)methyl]-2-thiophenesulfonamide
Uniqueness
3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the benzotriazine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
85850-18-6 |
|---|---|
Fórmula molecular |
C9H9N3OS |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-(methylsulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C9H9N3OS/c1-14-6-12-9(13)7-4-2-3-5-8(7)10-11-12/h2-5H,6H2,1H3 |
Clave InChI |
BQLHTMRXSVROKU-UHFFFAOYSA-N |
SMILES canónico |
CSCN1C(=O)C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
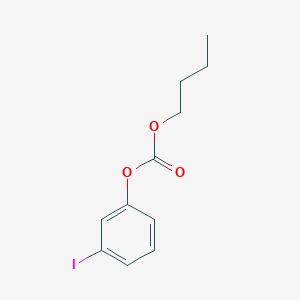

methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
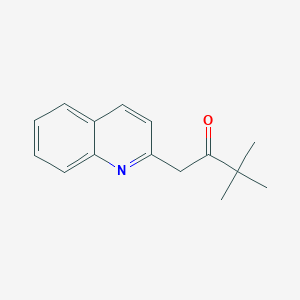
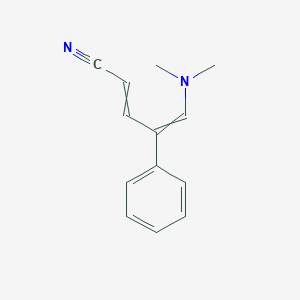
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
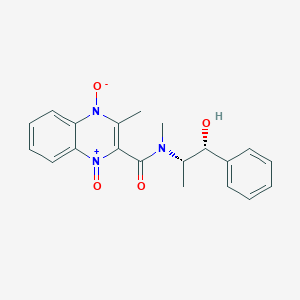
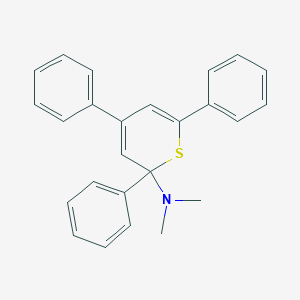
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

